N'-{1-[(4-{[(4-FLUOROANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(4-FLUOROPHENYL)THIOUREA
Overview
Description
N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(4-fluorophenyl)(thiourea)] is a complex organic compound that features a unique structure combining pyrazole and thiourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(4-fluorophenyl)(thiourea)] typically involves the reaction of 1H-pyrazole derivatives with 4-fluorophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(4-fluorophenyl)(thiourea)] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and thiourea groups.
Reduction: Reduced forms of the thiourea moiety.
Substitution: Substituted derivatives at the fluorophenyl ring.
Scientific Research Applications
N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(4-fluorophenyl)(thiourea)] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism of action of N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(4-fluorophenyl)(thiourea)] involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N,N’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N’-(4-methylphenyl)(thiourea)]
- 4,4’-[arylmethylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(4-fluorophenyl)(thiourea)] is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s ability to interact with biological targets and improve its stability .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[1-[[4-[(4-fluorophenyl)carbamothioylamino]pyrazol-1-yl]methyl]pyrazol-4-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N8S2/c22-14-1-5-16(6-2-14)26-20(32)28-18-9-24-30(11-18)13-31-12-19(10-25-31)29-21(33)27-17-7-3-15(23)4-8-17/h1-12H,13H2,(H2,26,28,32)(H2,27,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONJBVZKGZMCOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CN(N=C2)CN3C=C(C=N3)NC(=S)NC4=CC=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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